N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C24H26N2O2. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, a pyridine ring, and an acetamide group. It is used in various scientific research applications due to its versatile chemical properties.
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H27N3O2/c1-18-13-19(2)15-22(14-18)29-17-24(28)27(23-7-5-6-12-25-23)16-20-8-10-21(11-9-20)26(3)4/h5-15H,16-17H2,1-4H3 |
InChI Key |
YXLBTXRMROOUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 3,5-dimethylphenol in the presence of a base such as sodium hydroxide to form an intermediate compound.
Acylation: The intermediate is then reacted with 2-chloropyridine in the presence of a catalyst like triethylamine to form the final product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(DIMETHYLAMINO)PHENYL)-2-(3-METHYLPHENOXY)ACETAMIDE
- N-(4-(DIMETHYLAMINO)PHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
- N-(4-(AMINOSULFONYL)PHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of both dimethylamino and pyridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
